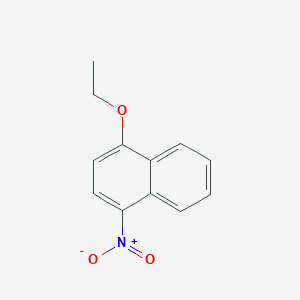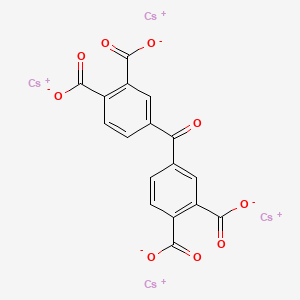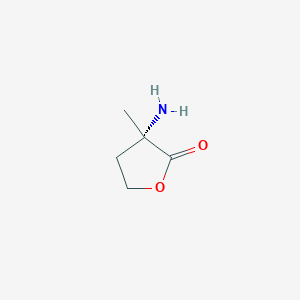
1-Ethoxy-4-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-4-nitronaphthalene is an organic compound with the molecular formula C12H11NO3 It is a derivative of naphthalene, where an ethoxy group (–OCH2CH3) is attached to the first carbon and a nitro group (–NO2) is attached to the fourth carbon of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-nitronaphthalene can be synthesized through the nitration of 1-ethoxynaphthalene. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as sulfated zirconia (SO42−/ZrO2), can enhance the efficiency of the nitration process and reduce the generation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxy-4-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (–NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides (e.g., NaI) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Reduction: 1-Ethoxy-4-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethoxy-4-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1-ethoxy-4-nitronaphthalene exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The ethoxy group may also influence the compound’s solubility and reactivity, affecting its overall biological activity .
Similar Compounds:
1-Nitronaphthalene: Similar structure but lacks the ethoxy group.
1-Methoxy-4-nitronaphthalene: Contains a methoxy group (–OCH3) instead of an ethoxy group.
Uniqueness: this compound is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical and physical properties. The ethoxy group increases the compound’s lipophilicity compared to its methoxy counterpart, potentially affecting its biological interactions and applications .
Propriétés
| 91569-62-9 | |
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
1-ethoxy-4-nitronaphthalene |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12-8-7-11(13(14)15)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
Clé InChI |
FPMSZXHIZLTHHY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/no-structure.png)




